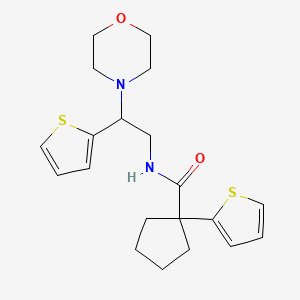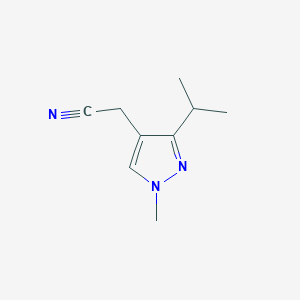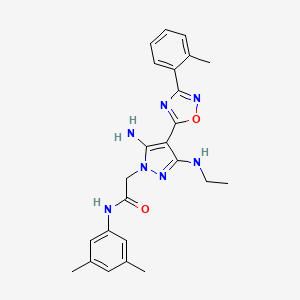
泊马度胺 4'-PEG2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is a synthetic E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker . It is used in PROTAC (Proteolysis Targeting Chimeras) technology .
Synthesis Analysis
The synthesis of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) involves the incorporation of the Thalidomide-based cereblon ligand and a linker . This compound is used to synthesize PROTACs .
Molecular Structure Analysis
The molecular formula of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is C21H27ClN4O8 . The exact mass is 404.17 and the molecular weight is 404.420 .
Physical And Chemical Properties Analysis
The molecular weight of Thalidomide-NH-PEG2-C2-NH2 (hydrochloride) is 498.9 g/mol . The IUPAC name is N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride .
科学研究应用
靶向蛋白降解
泊马度胺 4’-PEG2-胺是一种用于PROTAC®研究和开发的功能化塞雷布隆配体 . 它包含一个E3连接酶配体和一个带有末端胺的PEG2连接体,可以与靶蛋白配体偶联。 这使得可以设计双功能分子,可以选择性地降解病理蛋白。
癌症治疗
该化合物调节泛素-蛋白酶体系统的能力使其成为癌症研究中的一种宝贵工具。 通过靶向特定蛋白进行降解,研究人员可以潜在地开发出克服当前治疗方法耐药机制的新型癌症疗法 .
免疫调节
沙利度胺衍生物以其免疫调节作用而闻名。 泊马度胺 4’-PEG2-胺可用于调节免疫反应,这对治疗免疫系统过度活跃的疾病(如自身免疫性疾病)有益 .
药物发现与设计
该化合物作为药物发现中的构建模块,特别是在PROTAC分子的合成中。 其结构允许连接各种蛋白配体,从而能够创建多样化的降解分子库 .
分子生物学研究
在分子生物学中,泊马度胺 4’-PEG2-胺可用于研究蛋白质相互作用和功能。 通过使用该化合物标记蛋白质,研究人员可以实时观察细胞内蛋白质降解的影响 .
化学生物学
作为化学生物学中的工具,该化合物有助于理解控制细胞生物学的根本过程。 它可用于解剖复杂的生物学通路,并识别参与疾病发病机制的关键蛋白质参与者 .
作用机制
Target of Action
Pomalidomide 4’-PEG2-amine is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Mode of Action
The compound incorporates an E3 ligase ligand plus a PEG2 linker with a terminal amine, ready for conjugation to a target protein ligand . This structure allows it to bind to cereblon, enabling the recruitment of specific proteins for degradation . This process is part of the PROTAC (Proteolysis-Targeting Chimeras) technology, a strategy used to selectively degrade disease-causing proteins .
Biochemical Pathways
The primary biochemical pathway affected by Pomalidomide 4’-PEG2-amine is the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation . This process can influence various downstream effects, depending on the proteins targeted.
Pharmacokinetics
Pomalidomide, a related compound, is known to be absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose . More than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-PEG2-amine’s action depend on the specific proteins targeted for degradation. In the context of multiple myeloma, pomalidomide has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown robust clinical activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
未来方向
属性
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZEYIXXZHGNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)
![Ethyl 2-({[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2357506.png)

![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)
![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)
![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)
